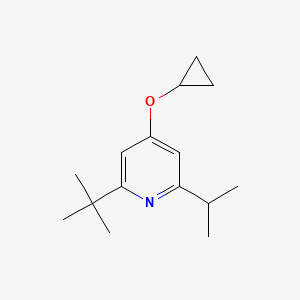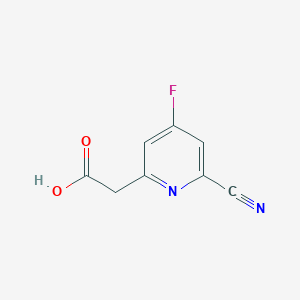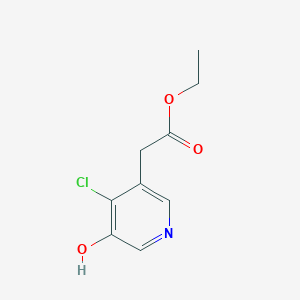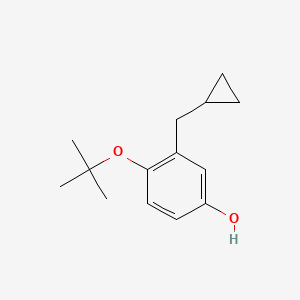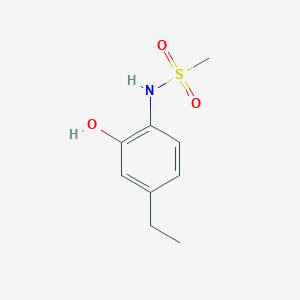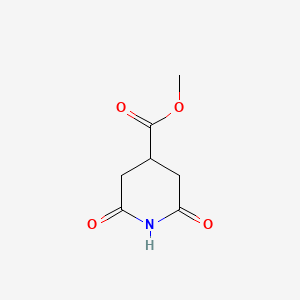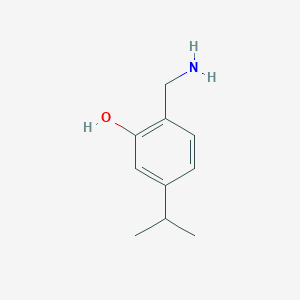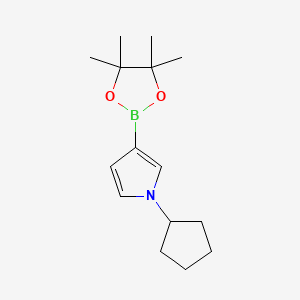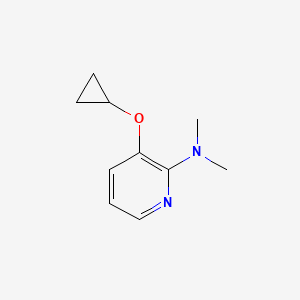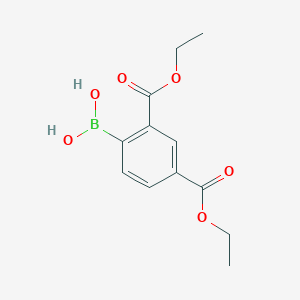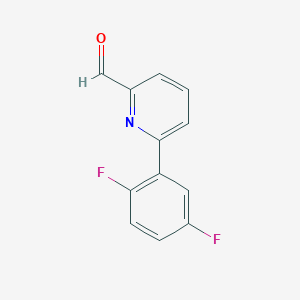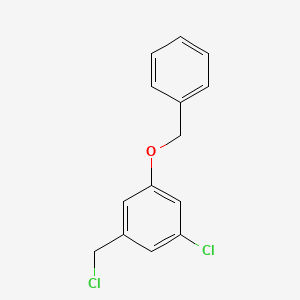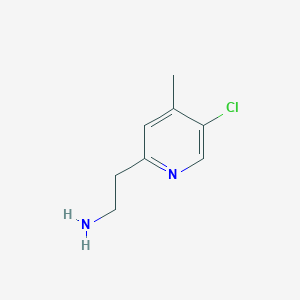
2-(5-Chloro-4-methylpyridin-2-YL)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloro-4-methylpyridin-2-YL)ethan-1-amine is an organic compound with the molecular formula C8H11ClN2 It is a derivative of pyridine, characterized by the presence of a chloro and methyl group on the pyridine ring, and an ethanamine side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-4-methylpyridin-2-YL)ethan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-chloro-4-methylpyridine.
Amination Reaction: The 5-chloro-4-methylpyridine is then subjected to an amination reaction using ethanamine under controlled conditions. This reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the reaction.
Purification Processes: Employing purification processes such as distillation, crystallization, or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(5-Chloro-4-methylpyridin-2-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 2-(4-methylpyridin-2-YL)ethan-1-amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of N-oxides.
Reduction: Formation of 2-(4-methylpyridin-2-YL)ethan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(5-Chloro-4-methylpyridin-2-YL)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 2-(5-Chloro-4-methylpyridin-2-YL)ethan-1-amine involves its interaction with specific molecular targets. The chloro and methyl groups on the pyridine ring influence its binding affinity and selectivity towards these targets. The ethanamine side chain plays a crucial role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
類似化合物との比較
Similar Compounds
2-Chloro-5-methylpyridin-4-amine: Similar structure but lacks the ethanamine side chain.
2-(4-Methylpyridin-2-YL)ethan-1-amine: Similar structure but lacks the chloro group.
2-(5-Chloro-4-methylpyridin-2-YL)ethanol: Similar structure but has an ethanol side chain instead of ethanamine.
Uniqueness
2-(5-Chloro-4-methylpyridin-2-YL)ethan-1-amine is unique due to the combination of its chloro and methyl groups on the pyridine ring and the ethanamine side chain. This unique structure imparts specific chemical and biological properties that are not observed in its analogs.
特性
CAS番号 |
886365-18-0 |
|---|---|
分子式 |
C8H11ClN2 |
分子量 |
170.64 g/mol |
IUPAC名 |
2-(5-chloro-4-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-6-4-7(2-3-10)11-5-8(6)9/h4-5H,2-3,10H2,1H3 |
InChIキー |
GKQGQCCDPIFKPL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1Cl)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


